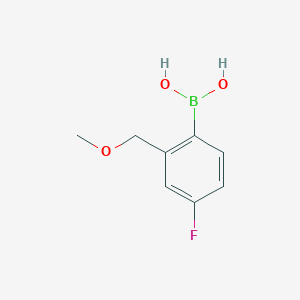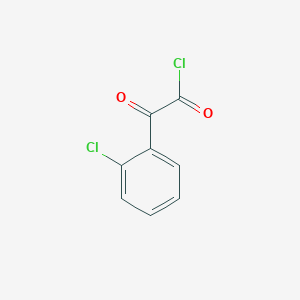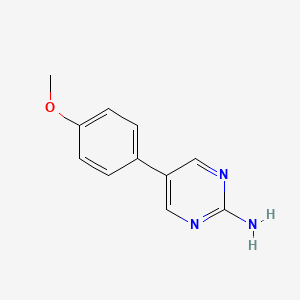
5-(4-甲氧基苯基)嘧啶-2-胺
描述
5-(4-Methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Medicine: Studied for its anti-inflammatory and anticancer properties.
作用机制
Target of Action
It is known that 2-aminopyrimidine derivatives, which include 5-(4-methoxyphenyl)pyrimidin-2-amine, have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It is suggested that the compound interacts with its targets, possibly causing changes that inhibit the growth or survival of the disease-causing organisms .
Biochemical Pathways
It is known that pyrimidines play a crucial role in various biological processes, including the synthesis of dna and rna .
Result of Action
It is suggested that the compound may inhibit the growth or survival of disease-causing organisms .
生化分析
Biochemical Properties
5-(4-Methoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, 5-(4-Methoxyphenyl)pyrimidin-2-amine interacts with inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby exhibiting anti-inflammatory effects .
Cellular Effects
5-(4-Methoxyphenyl)pyrimidin-2-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting tubulin polymerization . It also modulates the expression of genes involved in inflammation, thereby reducing the production of inflammatory mediators . Furthermore, 5-(4-Methoxyphenyl)pyrimidin-2-amine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 5-(4-Methoxyphenyl)pyrimidin-2-amine involves several key interactions at the molecular level. It binds to the colchicine site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . Additionally, 5-(4-Methoxyphenyl)pyrimidin-2-amine inhibits the activity of inflammatory mediators by binding to their active sites, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Methoxyphenyl)pyrimidin-2-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that 5-(4-Methoxyphenyl)pyrimidin-2-amine maintains its anticancer and anti-inflammatory activities over time, although the potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of 5-(4-Methoxyphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
5-(4-Methoxyphenyl)pyrimidin-2-amine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activities of the parent compound or exhibit different activities altogether . The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(4-Methoxyphenyl)pyrimidin-2-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 5-(4-Methoxyphenyl)pyrimidin-2-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . This localization is essential for its ability to inhibit tubulin polymerization and exert its anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-amine typically involves the condensation of a three-carbon compound with an amidine structure. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity.
化学反应分析
Types of Reactions: 5-(4-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
相似化合物的比较
- 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
- 4,6-Diphenylpyrimidin-2-amine derivatives
Comparison: 5-(4-Methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the methoxy group at the 4-position of the phenyl ring enhances its anti-inflammatory properties compared to other derivatives . Additionally, its structural features allow for selective inhibition of certain enzymes, making it a valuable compound for targeted therapeutic applications .
属性
IUPAC Name |
5-(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSRSRVRREPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659459 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31408-47-6 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



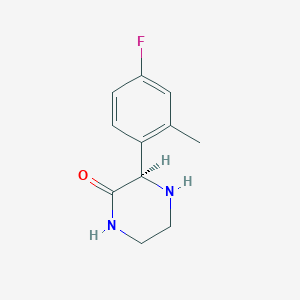
![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
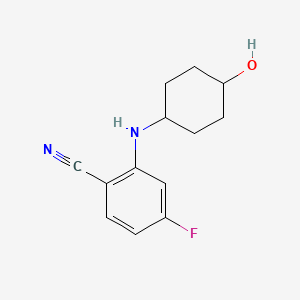
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
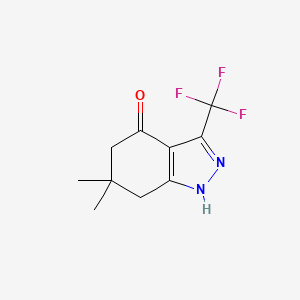
![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)
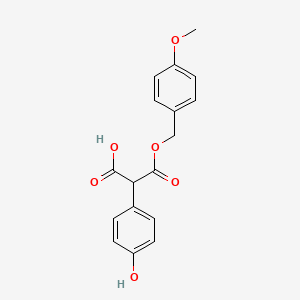
![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)

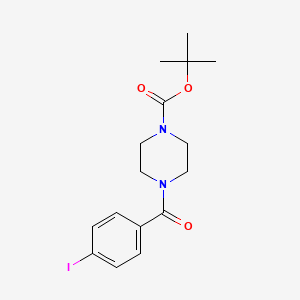
![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
